4-Chloro-5-methoxy-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of 1H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Inhibitors and Biological Activity
- Nitric Oxide Synthase Inhibition : Indazole derivatives, like 7-methoxy-1H-indazole, have been identified as inhibitors of nitric oxide synthase, indicating potential therapeutic applications in conditions where nitric oxide plays a pathological role (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
- Monoamine Oxidase B Inhibition : Indazole and indole carboxamides have emerged as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their usefulness in treating neurological disorders (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).
- Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including those with indazole components, have demonstrated antimicrobial activities, indicating potential for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Synthesis and Materials Science
- Electroactive Materials : Indazole-based materials, including those with methoxy substitutions, have been synthesized and analyzed for their thermal, optical, electrochemical, and photoelectrical properties, showing potential applications in electronic devices and materials science (Cekaviciute, Simokaitienė, Gražulevičius, Buika, & Jankauskas, 2012).
- Corrosion Inhibition : Triazole derivatives, closely related to indazole compounds, have been utilized as corrosion inhibitors for mild steel in acid media, showcasing the protective applications of indazole derivatives in industrial processes (Li, He, Pei, & Hou, 2007).
Drug Discovery and Development
- Receptor Antagonists : Indazole arylsulfonamides have been investigated as allosteric CC-chemokine receptor 4 (CCR4) antagonists, highlighting the role of indazole derivatives in developing treatments for diseases mediated by CCR4 (Procopiou et al., 2013).
- Transient Receptor Potential A1 (TRPA1) Antagonists : Research has identified indazole compounds as potent and selective antagonists of TRPA1, useful in treating inflammatory pain and potentially other conditions mediated by TRPA1 (Rooney et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro-5-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby affecting mood and behavior. Additionally, this compound has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with MAO enzymes results in the inhibition of these enzymes, thereby increasing neurotransmitter levels . Additionally, this compound can activate or inhibit various signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell growth and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, thereby altering cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain tissues, affecting its localization and activity . This distribution pattern is important for understanding the compound’s therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular energy production and apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
4-chloro-5-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSCPKDJJZRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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